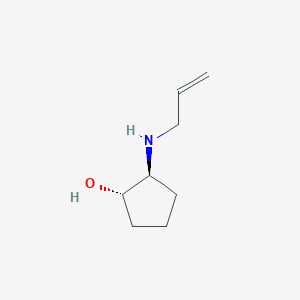

(1S,2S)-2-(Allylamino)cyclopentan-1-ol

Description

“(1S,2S)-2-(Allylamino)cyclopentan-1-ol” is a chiral secondary amine featuring a cyclopentanol backbone substituted with an allylamino (-NH-CH₂-CH=CH₂) group at the 2-position. Its stereochemistry (1S,2S) confers distinct spatial arrangements that may influence interactions in chiral environments, such as enzyme binding sites or asymmetric synthesis.

Properties

CAS No. |

1931933-35-5; 412035-20-2 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.214 |

IUPAC Name |

(1S,2S)-2-(prop-2-enylamino)cyclopentan-1-ol |

InChI |

InChI=1S/C8H15NO/c1-2-6-9-7-4-3-5-8(7)10/h2,7-10H,1,3-6H2/t7-,8-/m0/s1 |

InChI Key |

CWJNAZOHFVTWAN-YUMQZZPRSA-N |

SMILES |

C=CCNC1CCCC1O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with “(1S,2S)-2-(Allylamino)cyclopentan-1-ol” but differ in substituent type, position, or chain length.

Table 1: Comparative Analysis of Structural Analogs

*Data for the target compound are inferred from structural trends due to absence in evidence.

Key Research Findings

Substituent Effects on Physicochemical Properties: Methylamino Derivative: The smallest substituent (-NHCH₃) results in the lowest molecular weight (115.17 g/mol) and highest predicted pKa (15.02), indicating stronger basicity. Its compact structure may favor solubility in polar solvents . Butylamino Derivative: The extended alkyl chain (C₄H₉) elevates lipophilicity (molecular weight: 157.25 g/mol), favoring membrane permeability in drug design . Allylamino Derivative: The allyl group’s unsaturation introduces reactivity (e.g., Michael additions) and moderate hydrophobicity, balancing solubility and membrane interaction.

Stereochemical and Positional Influences: The (1S,2S) configuration in cyclopentanol derivatives optimizes spatial alignment for chiral recognition in catalysis or bioactive molecules. Positional isomerism (e.g., 1- vs. 2-substitution) alters steric environments; for example, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol may exhibit distinct conformational flexibility compared to 2-substituted analogs .

Applications: Pharmaceuticals: Methylamino and benzylamino derivatives are explored as intermediates for neurologically active compounds, while allylamino analogs may serve as precursors for covalent inhibitors . Material Science: Allyl groups enable polymerizable moieties, whereas benzyl groups enhance thermal stability in resins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.